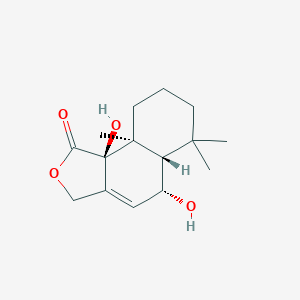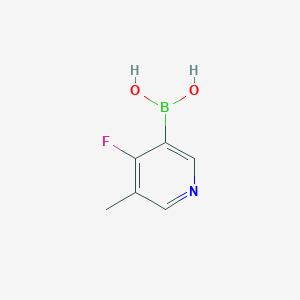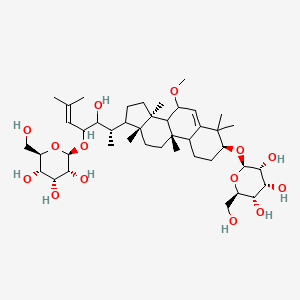
Karaviloside V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Momordica charantia. This compound is part of a family of related glycosides, including Karaviloside I, II, III, and XI . Karaviloside V has garnered interest due to its potential therapeutic properties and its role in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
Karaviloside V can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the plant material, followed by methanol extraction to isolate the glycosides. The methanol extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from the plant material, followed by purification using industrial chromatography techniques. The scalability of this process depends on the availability of Momordica charantia and the efficiency of the extraction and purification methods.
化学反応の分析
Types of Reactions
Karaviloside V undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.
科学的研究の応用
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Studied for its potential anti-inflammatory, antidiabetic, and anticancer properties
作用機序
The mechanism of action of Karaviloside V involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory pathways by affecting the expression of pro-inflammatory markers such as IL-6, TNF-α, and iNOS . Additionally, it may inhibit enzymes like α-amylase and α-glucosidase, contributing to its antidiabetic effects .
類似化合物との比較
Similar Compounds
Karaviloside I, II, III, XI: Other cucurbitane-type triterpenoid glycosides found in Momordica charantia.
Momordicoside L, A: Other glycosides with similar structures and biological activities.
Uniqueness
Karaviloside V stands out due to its specific glycoside structure and its unique combination of biological activities. While other similar compounds share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications make it a compound of significant interest.
特性
分子式 |
C43H72O14 |
|---|---|
分子量 |
813.0 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,9S,13R,14S)-17-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H72O14/c1-20(2)16-25(54-38-35(51)33(49)31(47)27(18-44)55-38)30(46)21(3)22-12-13-43(8)37-26(53-9)17-24-23(41(37,6)14-15-42(22,43)7)10-11-29(40(24,4)5)57-39-36(52)34(50)32(48)28(19-45)56-39/h16-17,21-23,25-39,44-52H,10-15,18-19H2,1-9H3/t21-,22?,23?,25?,26-,27+,28+,29-,30?,31+,32+,33+,34+,35+,36+,37?,38+,39-,41-,42+,43-/m0/s1 |
InChIキー |
NFGQKKGYMKRYEF-CATOSXSLSA-N |
異性体SMILES |
C[C@@H](C1CC[C@@]2([C@@]1(CC[C@@]3(C2[C@H](C=C4C3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |
正規SMILES |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
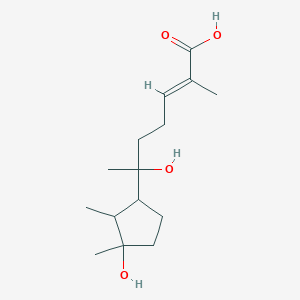
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
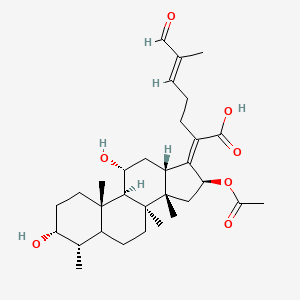
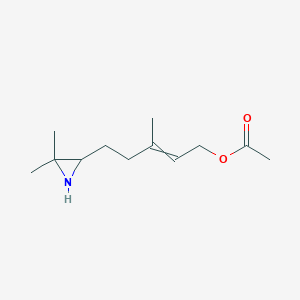

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
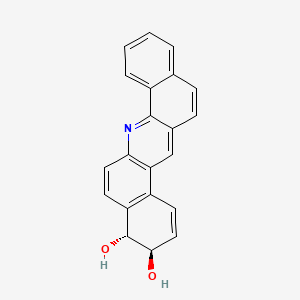
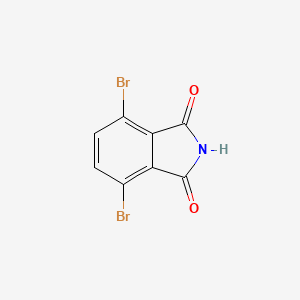
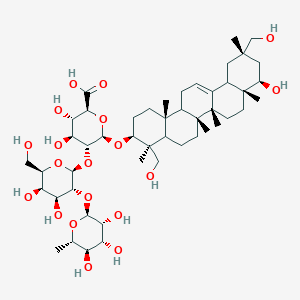
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)
